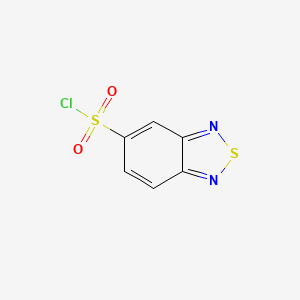

2,1,3-Benzothiadiazole-5-sulfonyl chloride

Description

The 2,1,3-Benzothiadiazole (B189464) (BTD) Core as a Privileged Scaffold in Advanced Materials Research

The 2,1,3-benzothiadiazole (BTD) unit is widely recognized as a "privileged scaffold" in materials science. acs.orgdiva-portal.org Its robust, planar structure and distinct electronic properties have led to its incorporation into a vast array of functional materials. The BTD core is a common component in the design of organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and transistors. acs.orgresearchgate.netmdpi.com Its prevalence stems from its ability to systematically tune the optoelectronic properties of molecules and polymers in which it is embedded. acs.orgdiva-portal.org The growing interest in BTD derivatives for applications ranging from phototheranostics to catalytic hydrogen production underscores its importance and versatility in modern chemistry. acs.org

The BTD heterocycle is a potent electron-accepting unit, a characteristic that is fundamental to its utility in materials science. acs.orgnih.gov This electron-deficient nature arises from the presence of the electronegative nitrogen and sulfur atoms within the thiadiazole ring, which pull electron density from the fused benzene (B151609) ring and any attached π-conjugated systems. researchgate.netnih.gov This property is crucial for creating "push-pull" type materials, where BTD is paired with electron-donating units to control the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov Such control over the electronic energy levels is essential for applications in organic electronics, including tuning the band gap of semiconductors and enhancing intramolecular charge transfer (ICT), which is vital for the performance of solar cells and light-emitting diodes. nih.govacs.org The introduction of additional electron-withdrawing groups, such as fluorine atoms, can further modify these properties. rsc.org

The Sulfonyl Chloride Moiety as a Versatile Synthetic Handle in Organic Transformations

The sulfonyl chloride (-SO2Cl) group is a highly valued functional group in organic synthesis due to its reactivity and versatility. magtech.com.cn It serves as an excellent electrophile, readily reacting with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the sulfonyl group into various molecular frameworks, forming stable sulfonamides, sulfonate esters, and sulfones. wikipedia.org

Common transformations involving the sulfonyl chloride group include:

Sulfonamide formation: Reaction with primary or secondary amines is one of the most common and reliable reactions of sulfonyl chlorides, yielding stable sulfonamides. wikipedia.org

Sulfonate ester formation: Reaction with alcohols produces sulfonate esters. wikipedia.org

Friedel-Crafts sulfonation: Reaction with arenes under Lewis acid catalysis affords diaryl sulfones. wikipedia.org

Reduction: Reduction of sulfonyl chlorides can lead to sulfinates or thiols.

Source of radicals: Sulfonyl chlorides can be used as sources for sulfonyl, aryl, and other radical species in various organic reactions. magtech.com.cn

This versatility makes 2,1,3-benzothiadiazole-5-sulfonyl chloride a powerful intermediate. The sulfonyl chloride group provides a reactive site for covalently linking the desirable BTD scaffold to other molecules, polymers, or surfaces, enabling the construction of complex, functional materials. quora.com

| Reaction Type | Nucleophile | Product |

| Amination | R₂NH | Sulfonamide (RSO₂NR₂) |

| Esterification | R'OH | Sulfonate Ester (RSO₃R') |

| Hydrolysis | H₂O | Sulfonic Acid (RSO₃H) |

| Friedel-Crafts | Arene (e.g., Benzene) | Sulfone (RSO₂-Arene) |

Current Research Landscape and Academic Significance of this compound

This compound is not just a catalog chemical but an active subject of research, primarily valued as a precursor for creating novel functional molecules. Its academic significance lies in its role as a key building block for synthesizing materials with tailored optoelectronic and photophysical properties.

Recent research efforts focus on utilizing this compound to:

Develop novel polymers for organic photovoltaics (OPVs): The BTD core is a well-established acceptor unit in donor-acceptor polymers for OPVs. The sulfonyl chloride handle allows for the incorporation of the BTD unit into polymer backbones through reactions like sulfonamide formation, enabling the synthesis of new materials for solar energy conversion. nih.govnih.gov

Create fluorescent probes and sensors: The inherent fluorescence of the BTD core can be modulated by attaching different chemical entities via the sulfonyl chloride group. This allows for the design of chemosensors that signal the presence of specific ions or molecules through a change in their fluorescent properties. mdpi.com

Synthesize charge-transport materials: The rigid, planar BTD structure is beneficial for charge transport. Researchers are exploring new BTD derivatives, accessible from the sulfonyl chloride, for use as semiconductors in organic field-effect transistors (OFETs). nih.gov

Explore coordination chemistry: The nitrogen atoms of the BTD ring and potentially the oxygen atoms of the derived sulfonamide or sulfonate groups can act as ligands for metal ions, opening avenues in coordination chemistry and the creation of novel metal-organic frameworks (MOFs). rsc.orgresearchgate.net

The continued exploration of derivatives made from this compound highlights its enduring importance in advancing materials chemistry and organic electronics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)4-1-2-5-6(3-4)9-12-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLLNLOVUWBRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379958 | |

| Record name | 2,1,3-benzothiadiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-60-8 | |

| Record name | 2,1,3-benzothiadiazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2,1,3 Benzothiadiazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile, making it highly susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone for converting 2,1,3-benzothiadiazole-5-sulfonyl chloride into a variety of sulfonamide, sulfonate ester, and other sulfonyl derivatives.

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. libretexts.org This transformation typically proceeds efficiently in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct. cbijournal.com

The synthesis of N-[4-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide serves as a representative example. In this reaction, the lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)aniline (B29031) attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable sulfonamide product. This reaction is analogous to the well-established methods for preparing a vast library of sulfonamide derivatives with diverse biological and material science applications. nih.govnih.gov

Table 1: Representative Synthesis of a Sulfonamide Derivative

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | 4-(Trifluoromethyl)aniline | N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide | Organic solvent (e.g., Dichloromethane, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature |

This table illustrates a general, expected reaction based on standard organic chemistry principles for sulfonamide formation.

The versatility of the sulfonyl chloride group extends beyond reactions with amines. It readily reacts with other nucleophiles, allowing for significant functional group interconversion. iupac.org For instance, reaction with alcohols (alcoholysis) in the presence of a base yields sulfonate esters, while reaction with water (hydrolysis) produces the corresponding sulfonic acid. These reactions broaden the synthetic utility of this compound as a precursor for various functional materials.

Electrophilic Aromatic Substitution on the Benzothiadiazole Ring System (General Context)

The 2,1,3-benzothiadiazole (B189464) (BTD) ring is an electron-deficient aromatic system. nih.govdiva-portal.org This inherent electronic nature makes the benzene (B151609) portion of the molecule generally deactivated towards electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation. diva-portal.orgacs.org Consequently, these reactions typically necessitate harsh conditions to proceed. nih.gov When substitution does occur, it can result in a mixture of products, often favoring substitution at the C4 and C7 positions. diva-portal.orgacs.org The C5 and C6 positions remain significantly less reactive in classical EAS pathways. nih.gov

Strategies for Regioselective C-H Functionalization Utilizing Directing Group Effects

To overcome the inherent reactivity and selectivity challenges of the benzothiadiazole ring, modern synthetic strategies have focused on regioselective C-H functionalization, often guided by directing groups.

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In this methodology, a directing metalation group (DMG) coordinates to an organometallic base (like an organolithium reagent), facilitating deprotonation at the adjacent ortho position. The resulting arylmetal intermediate can then be trapped with an electrophile.

Sulfonyl groups and their derivatives, such as sulfonamides, are recognized as highly effective DMGs due to their ability to strongly coordinate with organometallic species. researchgate.net In principle, a sulfonyl-based group at the C4 position of the benzothiadiazole ring could direct metalation specifically to the C5 position. However, studies attempting ortho-metalation on 2,1,3-benzothiadiazole with various sulfonyl-based DMGs at the C4 position did not yield the desired C5-functionalized products under the tested conditions. This indicates that while the strategy is sound for many aromatic systems, its application to the specific electronic environment of the BTD ring can be challenging.

A highly successful strategy for the regioselective functionalization of the benzothiadiazole core involves iridium-catalyzed C-H borylation. nih.govacs.org This method provides direct access to versatile organoboronate building blocks from the parent BTD heterocycle. nih.govnih.gov Research has shown that using catalysts like [Ir(OMe)COD]₂ with a boron source such as B₂(pin)₂ allows for the selective borylation of the BTD ring. diva-portal.orgacs.org

Notably, this reaction demonstrates a strong preference for substitution at the C5 position, yielding the 5-boryl BTD derivative as the major product. nih.govacs.org This regioselectivity is significant as it directly addresses the less reactive C5/C6 positions that are difficult to functionalize via classical electrophilic substitution. nih.gov The resulting C5-borylated benzothiadiazole is a versatile synthetic intermediate. The carbon-boron bond can be readily transformed into a wide range of functional groups through well-established cross-coupling reactions (e.g., Suzuki coupling), providing a reliable pathway to a diverse array of C5-substituted benzothiadiazole derivatives. nih.govnih.gov

Table 2: Regioselective Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole

| Substrate | Catalyst System | Boron Source | Major Product | Minor Products | Reference |

| 2,1,3-Benzothiadiazole | [Ir(OMe)COD]₂ / dtbpy | B₂(pin)₂ | 2,1,3-Benzothiadiazole-5-boronic acid pinacol (B44631) ester | 4-boryl, 4,6-diboryl, and 4,7-diboryl derivatives | nih.govacs.org |

This table summarizes findings on the parent BTD ring, which provides a strategic blueprint for accessing C5-functionalized derivatives.

Generation and Reactivity of Novel Benzothiadiazole-Based Reactive Intermediates

Recent research has focused on generating highly reactive intermediates from BTD derivatives, which serve as powerful synthons for constructing complex molecules. These intermediates, such as heteroarynes, open pathways to otherwise inaccessible structures. nih.gov

Arynes are highly versatile intermediates in organic synthesis. nih.gov In the context of BTD, the novel heteroaryne 2,1,3-benzothiadiazol-4,5-yne has been successfully generated and trapped. This was achieved not from a sulfonyl chloride precursor, but through the deprotonation of a diaryliodonium salt, a method known for its mild and operationally simple conditions. nih.govwikipedia.org

The generation of the BTD-based aryne was accomplished by the regioselective deprotonation at the C4-H position of an iodonium (B1229267) salt. DFT calculations predicted a significant distortion in the triple bond of the resulting 2,1,3-benzothiadiazol-4,5-yne, which influences its reactivity. nih.govwikipedia.org This distortion favors a selective nucleophilic attack at the C5 position. The aryne intermediate was successfully trapped by various arynophiles, demonstrating its synthetic utility. nih.gov

| Precursor | Generation Method | Reactive Intermediate | Key Feature | Reference |

|---|---|---|---|---|

| Diaryliodonium Salt of BTD | Regioselective C4–H deprotonation | 2,1,3-Benzothiadiazol-4,5-yne | Distorted triple bond favoring C5-selective nucleophilic attack | nih.govwikipedia.org |

Fused ring systems incorporating the BTD moiety are of great interest for applications in optoelectronic materials. nih.gov Intramolecular ring-closing reactions provide an effective strategy for synthesizing these complex polycyclic structures. Fused thiadiazolocarbazoles, for instance, have been synthesized through palladium-catalyzed C-H activation and reductive cyclization methods. nih.govwikipedia.org

One approach involves the intramolecular Pd-catalyzed C4-H arylation of a suitably substituted BTD derivative, leading to tetracyclic thiadiazolocarbazoles with complete regioselectivity. nih.gov An alternative strategy to access a regioisomeric product is the Cadogan reaction, which involves the reductive cyclization of a nitroarene derivative. This reaction also proceeds with excellent regioselectivity, which is attributed to the significant difference in nucleophilicity between the C4 and C6 positions of the BTD core. nih.govwikipedia.org

| Reaction Type | Precursor Type | Product | Key Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Intramolecular C-H Arylation | C5-Boryl BTD derivative | Tetracyclic Thiadiazolocarbazole (Isomer 1) | Pd(OAc)₂, XPhos, K₃PO₄ | nih.govwikipedia.org |

| Cadogan Reaction (Reductive Cyclization) | Nitroarene BTD derivative | Tetracyclic Thiadiazolocarbazole (Isomer 2) | P(OEt)₃ | nih.govwikipedia.org |

Coupling and Annulation Reactions of Derivatives for Extended π-Systems

Extending the π-conjugation of the BTD core is a common strategy to tune its electronic properties for applications in organic electronics. sigmaaldrich.com This is often achieved through various cross-coupling and annulation reactions that build larger, planar molecular systems. researchgate.net

Oxidative coupling provides a direct method for creating C-C bonds to extend π-systems. For example, the palladium-catalyzed oxidative homocoupling of a 5-boryl BTD derivative has been shown to produce a symmetric heterobiaryl system. nih.gov This specific bi-benzothiadiazole structure is a component of interest for electrochromic polymers. This synthetic route offers a more direct alternative to previous methods that required the de novo construction of the thiadiazole ring from precursors like 3,3′,4,4′-tetraaminobiphenyl. nih.gov Covalent organic frameworks (COFs) based on benzothiadiazole have also demonstrated high efficiency in photocatalytic oxidative amine coupling, achieving yields up to 99%. rsc.org

Annulation reactions, particularly those involving acetylenes, are fundamental for constructing π-extended BTD derivatives. The Sonogashira cross-coupling reaction is a widely used method for this purpose. researchgate.net This reaction typically involves the coupling of a halogenated BTD, such as 4,7-dibromo-2,1,3-benzothiadiazole, with terminal acetylenes. researchgate.net This strategy has been employed to synthesize oligomers where thiophene (B33073) units act as electron donors and the BTD unit serves as the electron acceptor, resulting in materials with low HOMO-LUMO gaps suitable for organic semiconductor applications. researchgate.net Similarly, reacting 4,7-diethynyl-2,1,3-benzothiadiazole with various halo-aryl compounds via Sonogashira coupling yields photoluminescent 4,7-bis-alkynylaryl-2,1,3-benzothiadiazoles. chemrevlett.com In another context, 2,1,3-benzothiadiazole has been shown to react with dimethyl acetylenedicarboxylate, leading to the formation of dimethyl quinoxaline-2,3-dicarboxylate and elemental sulfur, indicating a ring-opening and rearrangement annulation pathway. rsc.org

Applications of 2,1,3 Benzothiadiazole 5 Sulfonyl Chloride Derivatives in Functional Materials

Development of Advanced Materials

The functionalization of the 2,1,3-benzothiadiazole (B189464) core through its sulfonyl chloride derivative enables the creation of sophisticated materials with enhanced properties. The potent electron-withdrawing strength of the resulting sulfonyl-containing groups is a key factor in designing next-generation polymers and porous frameworks.

In the field of polymer science, derivatives of 2,1,3-Benzothiadiazole-5-sulfonyl chloride are utilized to synthesize advanced donor-acceptor (D-A) conjugated polymers. The sulfonyl chloride group can react with various nucleophiles, such as amines or alcohols, to form stable sulfonamide or sulfonate ester linkages, respectively. Incorporating these strongly electron-deficient functionalized BT units into a polymer backbone significantly influences the material's electronic structure.

This strategy has been shown to be effective in modulating the properties of conjugated polymers for photocatalysis. For instance, research on BT-based conjugated polymers has demonstrated that replacing fluorine atoms with more electron-withdrawing methylsulfinyl (CH₃SO) groups can significantly enhance the photocatalytic hydrogen evolution rate. rsc.org This highlights the principle that increasing the electron-accepting strength of the BT unit through sulfur-based functional groups can lead to superior performance. Polymers functionalized via the sulfonyl chloride precursor are therefore promising candidates for applications requiring efficient charge separation and transfer, such as in protective coatings with photocatalytic self-cleaning properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them ideal for applications in catalysis, sensing, and gas storage. nih.gov The properties of COFs can be precisely engineered by selecting specific molecular building blocks, or linkers. rsc.org

Derivatives of this compound are valuable precursors for creating these linkers. The sulfonyl chloride can be converted into other functional groups, such as amines or aldehydes, which are then used in the polycondensation reactions that form the COF structure. Incorporating the electron-deficient BT core into the COF framework is a known strategy for developing materials with significant photoactivity. rsc.org For example, BT-functionalized D-A type COFs have been synthesized and shown to be effective photocatalysts for environmental remediation. rsc.org The use of linkers derived from the sulfonyl chloride compound would introduce a powerful electron-withdrawing sulfonyl group, which is expected to enhance the separation of photoexcited electron-hole pairs, thereby boosting photocatalytic efficiency. rsc.org Studies on porphyrin-based COFs spaced with BT units have also demonstrated their potential as efficient systems for electrocatalysis, such as the oxygen reduction reaction. researchgate.net

| COF Name | Monomers | Application | Key Finding |

| TPB-BT-COF | 1,3,5-tris(4-aminophenyl)benzene, 2,1,3-benzothiadiazole-4,7-dicarbaldehyde | Photocatalytic Cr(VI) reduction | Efficient charge separation leads to superior photocatalytic activity. rsc.org |

| Co@rhm-PorBTD | Co(II)-porphyrin, Benzothiadiazole (BTD) ligands | Oxygen Reduction Reaction (ORR) | Outperforms mass activity of commercial Pt/C catalysts. researchgate.net |

| BTDA-TAPT COF | Benzothiadiazole, Triazine | Photocatalytic oxidative coupling of amines | Ordered structure and high crystallinity promote charge transfer and separation. nih.gov |

Organic Electronics and Optoelectronic Devices

The ability to precisely tune the electronic energy levels of organic semiconductors is paramount for the fabrication of high-performance electronic devices. Derivatives of this compound provide a powerful tool for this purpose, as the attached sulfonyl-based groups act as strong electron-withdrawing moieties that modulate the material's properties for specific applications in OLEDs, OFETs, and organic solar cells. polyu.edu.hk

In OLEDs, the emission color and efficiency are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the light-emitting material. The strong electron-withdrawing nature of the BT unit makes it a common component in emitters, particularly for longer wavelengths (green to red). mit.edumdpi.com

By introducing an even stronger electron-accepting group, such as a sulfonamide derived from this compound, chemists can further lower the LUMO energy level of the BT-based material. This fine-tuning is a rational approach to designing highly efficient red emitters. For example, D-A-D structured molecules employing BT as the acceptor have been successfully developed as red thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in OLEDs. rsc.org Similarly, D–π–A–π–D molecules based on BT have yielded solution-processed OLEDs with external quantum efficiencies exceeding the theoretical limit for conventional fluorescence, suggesting efficient triplet exciton (B1674681) harvesting. rsc.org The use of sulfonyl-functionalized BT derivatives is a promising strategy to push the performance of long-wavelength OLEDs even further.

| Emitter Type | Donor/Acceptor Units | Emission Color | Max. External Quantum Efficiency (EQE) |

| TADF Emitter | Acridine (Donor) / Benzothiadiazole (Acceptor) | Red (636 nm) | 8.8% rsc.org |

| D–π–A–π–D Emitter | Carbazole derivative (Donor) / Benzothiadiazole (Acceptor) | Green | 8.1% rsc.org |

| D-A Copolymer | Fluorene / Di-2-thienyl-2,1,3-benzothiadiazole | Red (649 nm) | N/A (not tested in device) mdpi.com |

OFETs are the fundamental building blocks of organic integrated circuits. Their performance depends on the charge carrier mobility of the semiconductor layer. While many organic semiconductors are p-type (hole-transporting), the development of high-performance n-type (electron-transporting) and ambipolar materials is crucial for creating low-power complementary circuits. nih.gov

Achieving efficient electron transport requires materials with low-lying LUMO levels to facilitate electron injection. This is typically accomplished by incorporating strong electron-accepting units into the molecular structure. Copolymers of BT with various donor units have shown promising performance in OFETs. nih.gov The strategy of increasing the electron affinity of the BT unit by adding withdrawing groups like fluorine and cyano has proven effective in converting p-type materials into ambipolar or n-type semiconductors with significantly improved electron mobility. nih.gov Following this principle, the use of a sulfonyl-functionalized BT derivative, accessible from this compound, represents a logical next step to create even stronger acceptors for high-performance n-type OFETs.

| Polymer Name | Donor Unit | Acceptor Unit | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) |

| PCDTT-BT | CDTT | Benzothiadiazole (BT) | 0.67 (hole) nih.gov |

| PCDTT-DFBT | CDTT | 5,6-difluoro-BT | 0.38 (hole), 0.17 (electron) nih.gov |

| PCDTT-FCNBT | CDTT | 6-fluoro-5-cyano-BT | 0.4 (electron) nih.gov |

| P3 (Regioisomeric) | Dithienosilole | 5-fluoro-BT | 0.021 (hole) rsc.org |

The power conversion efficiency (PCE) of organic solar cells (OSCs) is highly dependent on the electronic properties of the materials in the active layer. cjps.org In the common bulk heterojunction design, a blend of a donor and an acceptor material is used. BT-based conjugated polymers are widely employed as both donor and acceptor materials due to their strong absorption in the solar spectrum and tunable energy levels. nih.govresearchgate.net

The open-circuit voltage (Voc) of an OSC is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Lowering the LUMO of the acceptor material can lead to a higher Voc. The introduction of a sulfonyl-based group derived from this compound is an effective strategy to lower the LUMO energy level of a BT-based polymer or small molecule acceptor. ccspublishing.org.cnnih.gov This is an extension of the successful and widely used strategy of fluorination, where adding fluorine atoms to the BT core lowers energy levels and improves molecular packing, leading to significant gains in device efficiency. nih.gov Therefore, sulfonyl-functionalized BT derivatives are highly promising candidates for synthesizing next-generation acceptor materials for high-efficiency organic solar cells. co-ac.comresearchgate.netrsc.org

| Polymer/Small Molecule | Role in OSC | Partner Material | Power Conversion Efficiency (PCE) |

| P3 | Donor | PC₇₁BM | 7.7% rsc.org |

| BTZI-TRTOR (P1) | Donor | PC₇₁BM | 4.31% nih.gov |

| A12 (Small Molecule) | Acceptor | PBDB-T | 9.13% ccspublishing.org.cn |

| A13 (Small Molecule) | Acceptor | PBDB-T | 10.52% ccspublishing.org.cn |

Fluorescent Chemosensors and Optical Detection Devices

Derivatives originating from the 2,1,3-benzothiadiazole scaffold have been extensively explored for creating optical sensing devices. mdpi.com These sensors, known as chemosensors or chemodosimeters, are designed to produce a measurable optical response—a change in color (chromogenic) or fluorescence (fluorogenic)—upon interaction with a specific chemical species (analyte). researchgate.net The BTD core acts as an excellent fluorophore, and its derivatives are noted for their photostability, making them suitable for applications requiring prolonged light exposure. mdpi.com

The design of BTD-based sensing units hinges on coupling the electron-deficient BTD core with a recognition unit that can selectively interact with the target analyte. The this compound is an ideal starting material for this purpose. Its sulfonyl chloride group readily reacts with primary or secondary amines to form sulfonamides. This reaction provides a straightforward method to introduce a wide variety of analyte-binding moieties.

The synthesis strategy often involves a one-step Knoevenagel condensation or a multi-step process starting from precursors like carbazole. researchgate.netnih.gov For instance, in the synthesis of a sensor for cyanide, a benzothiazole (B30560) moiety was conjugated with 1H-indene-1,3(2H)-dione via a Knoevenagel condensation. scispace.com In another example, sensors for fluoride (B91410) ions were synthesized in four steps starting from carbazole. researchgate.net By carefully selecting the amine-containing recognition unit, the resulting BTD-sulfonamide derivative can be tailored to exhibit specific photophysical properties. The interaction with an analyte modulates the electronic properties of the BTD core, often through mechanisms like intramolecular charge transfer (ICT), leading to a distinct optical signal. nih.govscispace.com

The versatility of the BTD framework has led to the development of highly selective sensors for various environmentally and biologically significant analytes. mdpi.com These sensors can operate through different mechanisms, including the formation of hydrogen bonds or covalent interactions with the analyte. researchgate.netresearchgate.net

For example, novel BTD derivatives have been designed as colorimetric and fluorescent sensors for the fluoride ion (F⁻). researchgate.net These sensors incorporate hydrogen-bond functional groups that act as specific interaction sites for fluoride. Binding studies demonstrated that these sensors show significant colorimetric and fluorescent responses exclusively to F⁻ among a range of tested anions. researchgate.net The interaction mechanism involves hydrogen bonding at low fluoride concentrations and deprotonation at higher concentrations. researchgate.net

Similarly, BTD-based chemosensors have been engineered for the sensitive and selective detection of the cyanide anion (CN⁻). nih.govscispace.com One such sensor was created by conjugating a benzothiazole moiety with an indene-1,3-dione unit. nih.gov The detection mechanism is based on the nucleophilic addition of the cyanide anion to the sensor molecule, which disrupts the intramolecular charge transfer (ICT) process. nih.govscispace.com This interruption results in a significant change in the absorption spectrum and a noticeable blue shift in the fluorescence emission, allowing for the detection of cyanide at nanomolar concentrations, well below the limit permitted by the World Health Organization (WHO) in drinking water. nih.gov

| BTD Derivative Sensor | Target Analyte | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Benzothiazole-Indene-1,3-dione Conjugate (BID) | Cyanide (CN⁻) | Nucleophilic addition, ICT disruption | 5.97 nM | nih.gov |

| Carbazole-Benzothiadiazole Conjugates | Fluoride (F⁻) | Hydrogen bonding / Deprotonation | Not specified | researchgate.net |

Bioimaging Fluorophores and Fluorescent Probes

The unique photophysical properties of 2,1,3-benzothiadiazole derivatives make them exceptional candidates for bioimaging applications. nih.govnih.gov These fluorophores typically exhibit large Stokes shifts, high fluorescence quantum yields, excellent photostability, and bright emission without significant blinking. nih.gov Their ability to efficiently cross cell membranes further enhances their utility as probes for imaging various components and processes within living cells. nih.gov

BTD derivatives serve as a new generation of bioprobes, offering advantages over classical fluorescent dyes. nih.gov They have been successfully employed to label a wide range of organelles and cellular components, including mitochondria, lipid droplets, and nuclear DNA. nih.govnih.gov The electron-accepting BTD core is often used in the construction of donor-acceptor-donor type fluorophores that emit in the second near-infrared (NIR-II) window, which allows for deeper tissue penetration and higher signal-to-background ratios in bioimaging. dntb.gov.ua

Furthermore, specialized BTD-based probes have been developed for two-photon fluorescence microscopy, a technique that provides high-resolution, three-dimensional imaging of biological samples. researchgate.net A series of dyes based on a 5-thienyl-2,1,3-benzothiadiazole core were synthesized as near-infrared two-photon fluorophores, achieving fluorescence emission maxima as high as 714 nm and quantum yields up to 0.67. researchgate.net These probes have enabled deep-tissue imaging, for instance, visualizing cells on a 3D scaffold to a depth of 100 µm. researchgate.net

| BTD Derivative Type | Key Photophysical Properties | Bioimaging Application | Reference |

|---|---|---|---|

| General Small-Molecule BTD Probes | Large Stokes shifts, high quantum yields, photostability | Imaging of mitochondria, lipid droplets, DNA | nih.govnih.gov |

| Donor-Acceptor-Donor Type BTDs | NIR-II emission | Deep-tissue bioimaging with high signal-to-background ratio | dntb.gov.ua |

| 5-Thienyl-2,1,3-benzothiadiazole Dyes | High two-photon absorption cross-sections, NIR emission (up to 714 nm) | Two-photon fluorescence microscopy, 3D deep-tissue imaging | researchgate.net |

Contributions to Catalytic Hydrogen Production

Beyond optics, the distinct electronic properties of the 2,1,3-benzothiadiazole unit have been harnessed for renewable energy applications, specifically in catalytic hydrogen production. nih.govnih.gov The BTD core is a popular electron-acceptor unit used in the design of donor-acceptor (D-A) conjugated polymers for photocatalysis. nih.gov These materials can absorb light and facilitate the chemical reactions needed to produce hydrogen from water.

A small organic molecule, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), has been shown to be an effective electrocatalyst for hydrogen evolution. nih.gov Operating on a glassy carbon electrode, BTDN achieved a Faradaic efficiency for hydrogen production of 82% in the presence of salicylic (B10762653) acid. nih.gov The catalytic mechanism involves the reduction of the BTDN molecule and subsequent protonation of the BTD core, which is a crucial step in the formation of H₂. nih.gov

| BTD-Based Catalyst | Catalysis Type | Key Finding / Performance Metric | Reference |

|---|---|---|---|

| 2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN) | Electrocatalysis | 82% Faradaic efficiency for H₂ production | nih.gov |

| B-SOBT-1,3,5-E (Conjugated Polymer) | Photocatalysis | Hydrogen Evolution Rate (HER) of 280.0 µmol h⁻¹ | rsc.org |

| Poly(9,9-dioctylfluorene-alt-1,2,3-benzothiadiazole) (PFBT) | Photocatalysis | BTD unit rapidly reacts with protons (rate: 0.1–5 × 10¹⁰ M⁻¹s⁻¹) | nih.govresearchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Characterization of Molecular Structures and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the geometry and electronic nature of the BTD core, which are crucial for designing new functional molecules.

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of BTD and its derivatives. researchgate.netnbu.edu.sa The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a frequently used functional for these systems. researchgate.net Geometry optimization is performed to find the most stable conformation of the molecules. nbu.edu.sa Various basis sets, such as 6-31G(d), 6-311(d,p), and aug-cc-pVTZ, have been employed to obtain accurate molecular structures. researchgate.netplu.mx

DFT calculations provide detailed geometric parameters, such as bond lengths and angles. For instance, in substituted 1,3-benzothiazole derivatives, C-C bond lengths were calculated to be in the range of 1.457–1.480 Å, while the C=N bond length of the thiazole (B1198619) ring varied from 1.294 Å to 1.341 Å depending on the substituent. nbu.edu.sa These calculations are also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the electronic behavior and charge transfer properties of BTD-based materials. nbu.edu.samdpi.com The HOMO energy level is often found to be spread across the entire molecule, whereas the LUMO is frequently localized on the electron-accepting benzothiadiazole moiety. mdpi.com

| Compound | Method | Calculated Eg (eV) | Experimental Eg (eV) | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|---|---|

| 2a (D-A-D type) | DFT/TD-DFT | 2.29 | 2.01 | 491 | 482 |

| 2b (D-A-D type) | DFT/TD-DFT | 2.51 | 2.28 | 453 | 422 |

| 2c (D-A-D type) | DFT/TD-DFT | 2.19 | 1.75 | 418, 652 | 418, 597 |

| 2d (D-A-D type) | DFT/TD-DFT | 2.47 | 2.38 | 457 | 425 |

Data sourced from a study on D-A-D type benzothiadiazole derivatives. mdpi.com The compounds 2a-d represent different donor groups attached to the BTD acceptor core.

The aromaticity of the 2,1,3-benzothiadiazole (B189464) system has been a subject of theoretical investigation. Studies comparing its proton NMR spectrum with that of naphthalene (B1677914) suggest that BTD behaves as a 10-electron aromatic system, consistent with Hückel's rule, where the heteroatoms contribute lone pairs to the ring current. wikipedia.org A more quantitative assessment of aromaticity can be achieved by analyzing Nucleus Independent Chemical Shifts (NICS) values, which are calculated using computational methods. researchgate.netplu.mx

The electron distribution within the BTD moiety is characterized by its electron-accepting nature, which is a key feature in its widespread use in "push-pull" molecular systems. rsc.orgresearchgate.net Population analysis of the molecular orbitals reveals that upon photoexcitation, a π–π* charge-transfer process occurs. rsc.org For example, in one BTD derivative, the analysis showed that fragmental contributions to the HOMO were dominated by the benzene (B151609) ring (51%) and a connected dimethylbenzoate group (37%), while for the LUMO, the contributions shifted significantly towards the nitrogen (27%) and sulfur (21%) atoms of the thiadiazole ring, highlighting the intramolecular charge-transfer (ICT) character upon excitation. rsc.org This electron-withdrawing property of the thiadiazole ring fused to the benzene ring dictates the electronic behavior of BTD-based materials. researchgate.net

Theoretical Prediction of Reactivity and Regioselectivity in Derivatives

Computational models are invaluable for predicting the reactivity of BTD derivatives, guiding synthetic efforts toward desired products.

The regioselectivity of nucleophilic attack on unsymmetrical aryne intermediates can be rationalized using the Aryne Distortion Model. nih.govacs.org This model posits that nucleophilic attack will preferentially occur at the more linear, and thus less distorted, carbon atom of the strained triple bond. nih.govacs.org DFT calculations are employed to optimize the geometry of the aryne and quantify the distortion. nih.govacs.org

This model has been successfully applied to predict the reactivity of the novel 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.gov DFT calculations at the B3LYP/6–311++G(d,p) level predicted a significant distortion of the triple bond in this heteroaryne. nih.govacs.org The calculated bond angles at the aryne carbons were 122.2° for C4 and 132.1° for C5, resulting in a distortion difference (Δθ) of 9.9°. nih.govacs.org According to the Aryne Distortion Model, this large distortion favors selective nucleophilic attack at the C5 position. nih.govacs.org Experimental results from trapping reactions with various arynophiles confirmed this theoretical prediction, yielding only the C5-substituted regioisomers. nih.gov

Simulation of Optoelectronic Properties and Charge Transport Mechanisms in BTD-Based Materials

The simulation of photophysical properties is crucial for the development of BTD-based materials for applications in organic electronics, such as solar cells and light-emitting diodes. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules. mdpi.comacs.org By calculating the excited states of BTD derivatives, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.commdpi.com These theoretical spectra are often in good agreement with experimental UV-vis absorption data. mdpi.com

TD-DFT calculations reveal that the primary low-energy absorption bands in many BTD derivatives correspond to HOMO → LUMO transitions. mdpi.comnih.gov This analysis helps to understand the nature of the electronic excitations, which are often characterized by intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting BTD core. rsc.org For instance, in a study of BTD-based copolymers for organic solar cells, TD-DFT calculations at the B3LYP/6-311G(d,p) level successfully reproduced the geometries, HOMO/LUMO energy levels, and band gaps, which are critical parameters for solar cell efficiency. acs.org The simulations also help in designing new materials; derivatives with electron-withdrawing groups were proposed based on calculations showing they would possess deeper HOMO/LUMO levels, making them promising candidates for high-efficiency solar cells. acs.org

Calculation of Reorganization Energies and Hole Transfer Integrals

Computational and theoretical investigations play a crucial role in understanding the charge transport properties of organic materials. For derivatives of 2,1,3-benzothiadiazole, these studies often focus on calculating the reorganization energies and hole transfer integrals, which are key parameters governing the efficiency of hole transport in these materials.

The rate of charge transfer, a fundamental process in organic electronics, is significantly influenced by the hole reorganization energy (λh) and the charge transfer integral (V). mdpi.com According to the Marcus-Hush two-state model, these parameters are critical in determining the mobility of charge carriers within a material. mdpi.com

The hole reorganization energy is a measure of the geometric relaxation energy required when a molecule transitions between its neutral and cationic states. A lower reorganization energy generally corresponds to a more rigid molecular structure, which is beneficial for efficient charge transport. In computational studies of benzothiadiazole-based hole transport materials, the reorganization energies are often found to be quite similar across a series of related molecules. mdpi.com

The charge transfer integral, on the other hand, quantifies the electronic coupling between adjacent molecules. It is a critical factor in determining how easily a charge can hop from one molecule to another. This integral can be estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the next highest occupied molecular orbital (HOMO-1) of a dimer system. mdpi.com

Detailed theoretical calculations on a series of benzothiadiazole-based hole transport materials, designated as Jy5, Jy6, and Jy7, have provided valuable insights into their charge transport properties. mdpi.com The introduction of fluorine atoms into the core structure of these materials was found to have a significant impact on their hole mobility. mdpi.com

The following table summarizes the key parameters related to the hole mobility for these compounds: mdpi.com

| Molecule | Charge Transfer Integral (V) (eV) | Hole Reorganization Energy (λh) (eV) | Hole Mobility Rate (s⁻¹) | Hole Mobility (cm²/(V·s)) |

| Jy5 | 0.00016 | Similar across molecules | 2.69 x 10⁸ | 1.24 x 10⁻⁵ |

| Jy6 | 0.00141 | Similar across molecules | 2.01 x 10¹⁰ | 2.45 x 10⁻³ |

| Jy7 | 0.01001 | Similar across molecules | 1.01 x 10¹² | 1.01 x 10⁻¹ |

The data clearly indicates that with an increasing number of fluorine atoms from Jy5 to Jy7, there is a corresponding increase in both the hole transport rate and hole mobility. mdpi.com This trend underscores the importance of molecular design and substituent effects in tuning the charge transport characteristics of 2,1,3-benzothiadiazole derivatives.

Analytical and Spectroscopic Methodologies in Research on 2,1,3 Benzothiadiazole 5 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,1,3-Benzothiadiazole-5-sulfonyl chloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

In the context of this compound, ¹H NMR spectroscopy is used to identify the chemical shifts and coupling constants of the aromatic protons. The parent 2,1,3-benzothiadiazole (B189464) molecule displays characteristic signals for its four aromatic protons. chemicalbook.com For the 5-sulfonyl chloride derivative, the introduction of the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) group at the 5-position significantly influences the electronic environment of the remaining three protons on the benzene (B151609) ring. This results in a downfield shift (to higher ppm values) of these protons compared to the unsubstituted parent compound due to the deshielding effect of the substituent. The splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) reveal the relative positions of the protons on the aromatic ring.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzothiadiazole ring system are indicative of their electronic environment. The carbon atom directly attached to the sulfonyl chloride group, as well as the other carbons in the aromatic ring, will exhibit distinct chemical shifts that are crucial for confirming the substitution pattern. In studies of various benzazole derivatives, distinct signals for C4/C7 and C3a/C7a are used to analyze tautomeric equilibrium and substituent effects. mdpi.com

Beyond initial structural confirmation, NMR is also an invaluable tool for monitoring the progress of chemical reactions. For instance, in the synthesis of derivatives from this compound, researchers can track the disappearance of the reactant's characteristic NMR signals and the concurrent appearance of new signals corresponding to the product. This allows for the real-time assessment of reaction completion and the detection of any potential side products.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and data from the parent compound, 2,1,3-Benzothiadiazole. chemicalbook.com Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~8.2 - 8.4 | Doublet (d) | Significant downfield shift due to proximity to the electron-withdrawing SO₂Cl group. |

| H-6 | ~8.0 - 8.2 | Doublet of Doublets (dd) | Influenced by both the SO₂Cl group and the adjacent proton. |

| H-7 | ~7.8 - 8.0 | Doublet (d) | Least affected proton, but still shifted downfield compared to the parent compound. |

Chromatographic Techniques for Purification and Analysis (e.g., Flash Column Chromatography, Preparative TLC)

Chromatographic techniques are indispensable for the purification and analysis of this compound and its reaction products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography is the most common method for purifying multi-gram quantities of synthetic intermediates and final products. In the synthesis of various benzothiadiazole derivatives, silica (B1680970) gel is typically employed as the stationary phase. nih.gov The mobile phase, or eluent, is a carefully chosen solvent or mixture of solvents. For compounds of moderate polarity, like many benzothiadiazole derivatives, mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) are frequently used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product.

Preparative Thin-Layer Chromatography (Preparative TLC) is another valuable purification technique, particularly for smaller scale reactions or for separating compounds with very similar polarities that are difficult to resolve by column chromatography. The principle is the same as analytical TLC, but it is performed on larger plates with a thicker layer of stationary phase to accommodate more material. After developing the plate, the separated bands corresponding to the desired product are scraped off, and the compound is extracted from the stationary phase with a suitable solvent.

The choice of chromatographic conditions is critical for achieving efficient separation. The selection of the eluent system is often determined empirically using analytical TLC to find a solvent mixture that provides a good separation of the target compound from impurities, typically aiming for an Rf (retention factor) value of 0.2-0.4 for the desired product.

Table 2: Typical Chromatographic Conditions for Purification of 2,1,3-Benzothiadiazole Derivatives

| Technique | Stationary Phase | Typical Eluent System | Application |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate gradients | Primary purification of reaction mixtures. nih.gov |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Hexane gradients | Isolation of moderately polar derivatives. |

| Preparative TLC | Silica Gel GF₂₅₄ | Toluene/Acetone mixtures | Purification of small quantities or separation of closely related compounds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₆H₃ClN₂O₂S₂, corresponding to a molecular weight of approximately 234.68 g/mol . scbt.comechemi.com

In a typical mass spectrometry experiment using a technique like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule is ionized, and the resulting molecular ion (M⁺) is detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula and distinguish it from other compounds with the same nominal mass.

Furthermore, MS provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a "fingerprint" for the molecule. For this compound, key fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z corresponding to [M-35]⁺.

Loss of the entire sulfonyl chloride group (•SO₂Cl): This cleavage would yield a fragment corresponding to the 2,1,3-benzothiadiazole cation.

Cleavage of the S-Cl bond followed by loss of SO₂: This could lead to various smaller fragments.

The presence of chlorine and sulfur atoms also imparts a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks. Sulfur also has isotopes (³²S, ³³S, ³⁴S) that contribute to the isotopic cluster, further aiding in the confirmation of the elemental composition.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Identity | Notes |

|---|---|---|---|

| [M]⁺ | 234/236 | Molecular Ion | Shows characteristic isotopic pattern for one chlorine atom (M+2 peak is ~1/3 the intensity of M). |

| [M-Cl]⁺ | 199 | Loss of Chlorine | Represents cleavage of the S-Cl bond. |

| [M-SO₂]⁺ | 170/172 | Loss of Sulfur Dioxide | A common fragmentation pathway for sulfonyl compounds. |

| [C₆H₃N₂S]⁺ | 135 | Benzothiadiazole fragment | Results from the loss of the entire SO₂Cl group. |

Photophysical Characterization Techniques (e.g., Absorption and Fluorescence Spectroscopy)

Photophysical characterization, primarily through UV-visible (UV-vis) absorption and fluorescence spectroscopy, is essential for understanding the electronic properties of 2,1,3-benzothiadiazole derivatives, which are often studied for applications in optical materials and sensors. nih.govresearchgate.net The 2,1,3-benzothiadiazole core is a well-known electron-withdrawing (acceptor) unit. researchgate.net When combined with electron-donating groups, it can form "push-pull" systems that exhibit interesting photophysical behaviors, such as intramolecular charge transfer (ICT). rsc.org

UV-visible Absorption Spectroscopy measures the wavelengths of light that a molecule absorbs. For 2,1,3-benzothiadiazole derivatives, the absorption spectra typically show bands corresponding to π-π* and n-π* electronic transitions. niscpr.res.in The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the molecular structure and the solvent environment. The introduction of substituents can significantly shift the absorption to longer wavelengths (a bathochromic or red shift).

Fluorescence Spectroscopy provides information about the emission of light from a molecule after it has been excited by absorbing light. Key parameters measured include the maximum emission wavelength (λₑₘ), the fluorescence quantum yield (Φf), and the Stokes shift. The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima and is a crucial property for applications in fluorescence imaging and sensors. rsc.org 2,1,3-Benzothiadiazole derivatives are known to be versatile fluorophores, often exhibiting high fluorescence quantum yields and large Stokes shifts. nih.govrsc.org

The photophysical properties of these compounds are often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org In more polar solvents, the emission wavelength often shifts to longer wavelengths due to the stabilization of the excited charge-transfer state. This sensitivity to the environment makes them suitable candidates for use as fluorescent probes.

Table 4: Representative Photophysical Properties of Functionalized 2,1,3-Benzothiadiazole Derivatives

| Derivative Type | Typical λₘₐₓ (nm) | Typical λₑₘ (nm) | Key Feature | Reference |

|---|---|---|---|---|

| BTD-Triazole Glycoconjugates | ~400-420 (Violet region) | ~480-520 (Cyan-green region) | Exhibit large Stokes shifts and high fluorescence emission. | researchgate.net |

| 4,7-Diphenyl-BTD | ~390-410 | ~500-580 | High fluorescence quantum yield (up to 98% in solution). | nih.gov |

| BTD-based H-bonded Organic Frameworks | ~370 | ~500-550 | Undergo ultrafast intramolecular charge-transfer upon photoexcitation. | rsc.org |

| BTD-Thiophene Copolymers | ~450-550 | ~650-750 | Designed for photovoltaic applications with absorption in the visible spectrum. |

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

While the core BTD structure is well-established, the synthesis and functionalization of its derivatives, including the target sulfonyl chloride, remain areas of active development. Future efforts will likely concentrate on greener, more efficient, and highly selective synthetic strategies.

Furthermore, modern cross-coupling reactions, which are already staples in BTD chemistry, will continue to be optimized. polyu.edu.hknih.gov Reactions like Suzuki, Stille, and Buchwald-Hartwig aminations are crucial for building the complex donor-acceptor architectures where BTD derivatives excel. polyu.edu.hknih.govmdpi.com Future research will likely target the development of more robust catalysts that are tolerant of the sulfonyl chloride group or allow for its introduction late in the synthetic sequence, thereby enhancing molecular diversity and complexity. The goal is to create pathways that are not only efficient but also environmentally benign, reducing the reliance on toxic reagents and solvents. researchgate.net

Design and Synthesis of Next-Generation BTD-Based Functional Materials

The electron-accepting nature of the BTD core is fundamental to its widespread use in optoelectronic materials. researchgate.netpolyu.edu.hk The 2,1,3-Benzothiadiazole-5-sulfonyl chloride is a key intermediate for creating a new wave of functional materials, as the sulfonyl chloride can be readily converted into sulfonamides, sulfonic esters, and other derivatives, each imparting unique properties.

Future work will focus on designing materials with precisely tuned electronic and photophysical properties for specific applications. polyu.edu.hk This includes the development of novel donor-acceptor-donor (D-A-D) type molecules and polymers for use in:

Organic Light-Emitting Diodes (OLEDs): By systematically modifying the donor units attached to the BTD core, researchers can fine-tune the emission color and efficiency. rsc.org The sulfonyl group can be used to modulate the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is critical for achieving high-performance red, green, and blue emitters, including those based on thermally activated delayed fluorescence (TADF). rsc.orgnih.gov

Organic Solar Cells (OSCs): The BTD unit helps create materials with low band gaps, which is essential for absorbing a broad range of the solar spectrum. wikipedia.org Synthesizing new polymers and small molecules from this compound could lead to next-generation OSCs with improved power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing character of BTD derivatives is beneficial for developing n-type and ambipolar organic semiconductors. nih.govrsc.org The introduction of functional groups via the sulfonyl chloride handle can enhance intermolecular π-stacking and improve charge carrier mobility. rsc.org

The table below summarizes representative BTD-based materials and their functional applications, illustrating the versatility of this chemical scaffold.

| Material Class | Specific Derivative Example | Application Area | Key Property |

| Small Molecules | 4,7-bis(9,9-dimethylacridin-10(9H)-yl) benzo[c] polyu.edu.hkmdpi.comrsc.orgthiadiazole | Red TADF Emitters for OLEDs | High External Quantum Efficiency rsc.org |

| Donor-Acceptor Polymers | Copolymers with Cyclopenta[2,1-b;3,4-b]dithiophene (CDT) | Organic Field-Effect Transistors (OFETs) | Ambipolar charge transport nih.gov |

| π-Extended Systems | Oligomers with thiophene (B33073) building blocks | Organic Semiconductors | Low HOMO-LUMO energy gaps wikipedia.org |

| Fluorescent Probes | Carbazole-containing BTD derivatives | Luminescent Materials | High Emission Intensity and Quantum Yield wikipedia.org |

Advanced Computational Modeling for Predictive Materials Science

As the complexity of BTD-based materials grows, trial-and-error synthesis becomes increasingly inefficient. Advanced computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the properties of new materials before they are synthesized. mdpi.comnih.govrsc.org

Future research will see a deeper integration of computational chemistry in the design phase. DFT calculations can accurately predict key parameters such as:

Molecular Geometries: Understanding the planarity and conformation of BTD derivatives is crucial for predicting their packing in the solid state and, consequently, their charge transport properties. rsc.org

Electronic Energy Levels: The ability to calculate HOMO and LUMO energy levels allows for the rational design of materials with appropriate band gaps for specific applications, from OLEDs to OSCs. mdpi.comnih.gov

Photophysical Properties: Computational models can predict absorption and emission spectra, helping to design molecules with desired colors and high fluorescence quantum yields. rsc.orgresearchgate.net

Charge Transfer Characteristics: In donor-acceptor systems, modeling can elucidate the nature of intramolecular charge transfer (ICT), which is fundamental to the performance of many optoelectronic devices. rsc.org

By using these predictive tools, researchers can screen large libraries of virtual compounds derived from this compound, identifying the most promising candidates for synthesis and testing. This synergy between theoretical prediction and experimental validation will accelerate the discovery of next-generation materials. researchgate.net

Interdisciplinary Approaches Integrating this compound Chemistry with Other Fields

The unique properties of BTD derivatives are finding applications beyond their traditional use in organic electronics. Future growth will be driven by interdisciplinary research that combines BTD chemistry with fields such as biology, medicine, and coordination chemistry.

Emerging areas of interest include:

Biomedical Imaging and Probes: The inherent fluorescence of many BTD derivatives makes them attractive candidates for developing biological probes. acs.orgresearchgate.net The sulfonyl chloride group is an ideal anchor for attaching biomolecules or targeting ligands, enabling the creation of sensors for specific analytes or for imaging within cells.

Coordination Chemistry and Catalysis: BTD derivatives can act as ligands, coordinating with metal centers to form novel complexes. rsc.orgresearchgate.net These complexes may exhibit interesting photophysical properties or catalytic activity. Research into the coordination chemistry of sulfonated BTD derivatives could open new avenues in materials science and catalysis.

Crystal Engineering: The BTD core can participate in specific intermolecular interactions, such as S···N contacts, which can be used to control the packing of molecules in crystals. rsc.org This provides a powerful tool for crystal engineering, allowing for the design of organic solids with tailored properties.

By integrating the chemistry of this compound with diverse scientific disciplines, researchers can unlock new functionalities and address a wider range of scientific and technological challenges.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,1,3-benzothiadiazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves sulfonation of 2,1,3-benzothiadiazole derivatives using chlorosulfonic acid under controlled conditions. Key parameters include temperature (0–5°C to avoid side reactions), stoichiometric ratios (excess chlorosulfonic acid ensures complete sulfonation), and inert atmospheres (to prevent hydrolysis). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .

- Data Note : Studies on analogous compounds (e.g., benzothiadiazole sulfonamides) report yields of 60–80% under optimized conditions, with impurities arising from incomplete sulfonation or oxidation byproducts .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. The compound is moisture-sensitive; avoid contact with water or humid environments to prevent hydrolysis to sulfonic acid derivatives .

- Storage : Store in airtight containers under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C. Long-term storage may lead to decomposition; monitor via periodic NMR or HPLC analysis .

Q. What analytical techniques are most effective for characterizing this compound?

- Characterization Workflow :

NMR Spectroscopy : H and C NMR confirm the sulfonyl chloride moiety (e.g., C peak at ~140 ppm for sulfonyl-Cl).

Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]) and detects hydrolyzed byproducts.

FT-IR : Peaks at 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) validate the sulfonyl group .

Advanced Research Questions

Q. How does the reactivity of this compound compare with other sulfonyl chlorides in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing benzothiadiazole ring enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. However, steric hindrance from the fused aromatic system may reduce reactivity compared to simpler aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride). Kinetic studies using UV-Vis or F NMR (with fluorinated nucleophiles) can quantify reactivity differences .

- Contradiction Alert : Some studies report faster aminolysis rates for benzothiadiazole derivatives, while others note slower kinetics due to steric effects. This discrepancy may arise from solvent polarity or nucleophile size variations .

Q. What are the thermal decomposition pathways of this compound, and how can stability be optimized for long-term experiments?

- Thermal Analysis : TGA-DSC reveals two-stage decomposition:

- Stage 1 (120–150°C): Loss of sulfonyl chloride group as SO and HCl.

- Stage 2 (>200°C): Degradation of the benzothiadiazole core.

- Stabilization Strategies : Additives like radical scavengers (e.g., BHT) or storage under argon can delay decomposition. Accelerated aging studies (40°C/75% RH) predict shelf life .

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives?

- Case Study : If H NMR shows unexpected peaks, consider:

Hydrolysis Byproducts : Compare with spectra of sulfonic acid analogs.

Solvent Artifacts : Deuterated solvents (e.g., DMSO-d) may react with residual moisture.

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or X-ray crystallography for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.